molecular formula C11H15N3O2 B11601314 (2Z)-N-(3-aminopropyl)-2-(hydroxyimino)-2-phenylethanamide

(2Z)-N-(3-aminopropyl)-2-(hydroxyimino)-2-phenylethanamide

Cat. No.: B11601314
M. Wt: 221.26 g/mol
InChI Key: NNIWXDXAKGTSOI-UVTDQMKNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-AMINOPROPYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves the reaction of a suitable precursor with hydroxylamine. The reaction conditions may include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used in the synthesis include ethanol, methanol, or water.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-AMINOPROPYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-AMINOPROPYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(3-AMINOPROPYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE: Unique due to its specific structure and functional groups.

    Other Oximes: Compounds like acetoxime, benzaldoxime, and butyraldoxime share the oxime functional group but differ in their substituents and properties.

Uniqueness

(2Z)-N-(3-AMINOPROPYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is unique due to its combination of an oxime group with an aminopropyl and phenylacetamide moiety. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other oximes.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(2Z)-N-(3-aminopropyl)-2-hydroxyimino-2-phenylacetamide

InChI

InChI=1S/C11H15N3O2/c12-7-4-8-13-11(15)10(14-16)9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8,12H2,(H,13,15)/b14-10-

InChI Key

NNIWXDXAKGTSOI-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C(=O)NCCCN

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=O)NCCCN

Origin of Product

United States

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